N-(4-methylphenyl)-2-(3-oxo-1-{2-[4-(2-pyridyl)piperazino]acetyl}-2-piperazinyl)acetamide
Description
This compound is a piperazine-based acetamide derivative featuring a 4-methylphenyl group, a 3-oxopiperazine core, and a 4-(2-pyridyl)piperazinyl acetyl substituent. The 2-pyridyl group on the piperazine moiety may enhance binding affinity to specific receptors through hydrogen bonding or π-π interactions .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[3-oxo-1-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]piperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-18-5-7-19(8-6-18)27-22(31)16-20-24(33)26-10-11-30(20)23(32)17-28-12-14-29(15-13-28)21-4-2-3-9-25-21/h2-9,20H,10-17H2,1H3,(H,26,33)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIYWJUPQKLKKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NCCN2C(=O)CN3CCN(CC3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule but differ in substituents, influencing their physicochemical and pharmacological profiles.
Substituent Variations on the Piperazine Ring
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenyl-1-piperazinyl)acetyl]-2-piperazinyl}acetamide
- Key Difference : The piperazine ring is substituted with a phenyl group instead of 2-pyridyl.
- Pharmacologically, phenyl groups often enhance affinity for serotonin receptors (e.g., 5-HT1A), whereas pyridyl groups may target histamine receptors .
- Molecular Formula : C₂₆H₃₂N₆O₃
- Molecular Weight : 488.58 g/mol .
2-(1-{[4-(4-Chlorophenyl)-1-piperazinyl]acetyl}-3-oxo-2-piperazinyl)-N-phenylacetamide
- Key Difference : A 4-chlorophenyl group replaces the 2-pyridyl substituent.
- Impact: The electron-withdrawing chlorine atom enhances metabolic stability and may increase affinity for dopamine D₂-like receptors. Chlorinated analogs often exhibit prolonged half-lives compared to non-halogenated derivatives .
- Molecular Formula : C₂₅H₂₇ClN₆O₃
- Molecular Weight : 519.00 g/mol .
N-(4-Chlorophenyl)-2-{1-[(4-ethyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide
- Key Difference : The piperazine substituent is a 4-ethyl group .
- Ethyl groups also moderate lipophilicity, balancing solubility and absorption .
- Molecular Formula : C₂₁H₂₈ClN₅O₃
- Molecular Weight : 442.94 g/mol .
Variations in the Aromatic Acetamide Moiety
N-(4-bromo-2-methylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
N-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-2-(4-methyl-1-piperazinyl)acetamide
- Key Difference : A methoxyphenyl-isoxazole group replaces the 4-methylphenyl acetamide.
Research Findings and Pharmacological Implications
- Receptor Selectivity :
- Metabolic Stability :
- Synthetic Accessibility: The target compound’s synthesis requires Schotten-Baumann acylation of the piperazine core, similar to methods described for azetidinone derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
